molecular formula C18H20ClNO2 B11700353 N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11700353
M. Wt: 317.8 g/mol
InChI Key: SLNSWQSHHMVCKA-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide typically involves the reaction of 3-chloroaniline with 5-methyl-2-(propan-2-yl)phenoxyacetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide exhibits promising anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including:

Cell Line Percent Growth Inhibition (PGI) IC50 (µM)
SNB-1986.6110.5
OVCAR-885.2612.3
NCI-H4075.9915.0
MDA-MB-23156.5320.1

These findings suggest that the compound may interact with specific molecular targets involved in cancer progression, potentially leading to its use as a therapeutic agent in oncology .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vivo studies demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, indicating its potential application in treating inflammatory diseases .

Study on Anticancer Activity (2024)

Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).

Findings : The study reported a dose-dependent decrease in cell viability, with an IC50 value of 15 µM after 48 hours of treatment.

Study on Anti-inflammatory Activity (2025)

Objective : To assess the anti-inflammatory effects using an animal model.

Findings : The compound reduced inflammatory markers significantly compared to controls, suggesting potential therapeutic benefits in conditions like arthritis or other inflammatory disorders.

Summary of Biological Activities

Activity Type Target Organism/Cell Line Mechanism/Effect
AnticancerVarious Cancer Cell LinesInhibition of cell proliferation
Anti-inflammatoryMacrophagesReduction of pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-[4-methyl-2-(propan-2-yl)phenoxy]acetamide
  • N-(3-chlorophenyl)-2-[5-methyl-3-(propan-2-yl)phenoxy]acetamide
  • N-(4-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide

Uniqueness

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern on the phenyl and phenoxy rings, which may confer distinct chemical and biological properties compared to similar compounds

Biological Activity

N-(3-chlorophenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide is a compound of interest due to its potential biological activities. This article explores the various aspects of its biological activity, including its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its complex structure, which contributes to its biological activity. The compound has a molecular formula of C23H23ClO2C_{23}H_{23}ClO_2 and features a chlorophenyl group that enhances its pharmacological properties.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial effects, particularly against Gram-positive bacteria.

Compound MIC (μg/mL) Target Bacteria
This compound4–8Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Vancomycin)1–2Enterococcus faecalis

In a study comparing various derivatives, the compound demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 μg/mL against Staphylococcus aureus, indicating moderate antibacterial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various in vitro studies. The compound exhibits the ability to inhibit pro-inflammatory cytokines, suggesting its use as a therapeutic agent in conditions characterized by inflammation.

  • Mechanism of Action : The compound may exert its anti-inflammatory effects by modulating signaling pathways associated with cytokine production.
  • Case Studies : In clinical settings, similar compounds have shown promise in reducing inflammation markers in patients with rheumatoid arthritis and other inflammatory diseases .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms:

Cancer Cell Line IC50 (μM) Mechanism
MCF-7 (breast cancer)10Induction of apoptosis
HeLa (cervical cancer)15Cell cycle arrest

These findings indicate that the compound could be further developed as a potential chemotherapeutic agent .

Properties

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-12(2)16-8-7-13(3)9-17(16)22-11-18(21)20-15-6-4-5-14(19)10-15/h4-10,12H,11H2,1-3H3,(H,20,21)

InChI Key

SLNSWQSHHMVCKA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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